![molecular formula C29H20ClNO3 B560083 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid CAS No. 1273323-67-3](/img/structure/B560083.png)

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

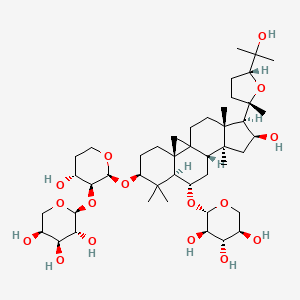

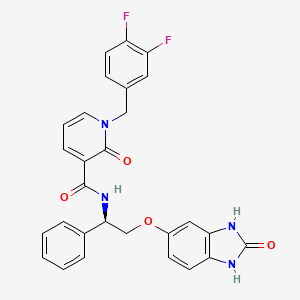

The compound “3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid” is a chemical compound with the molecular formula C29H20ClNO31. It is also known as YLF-466D1. It is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in the regulation of cellular energy homeostasis1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, it’s likely that it could be synthesized through a series of organic reactions involving indole and benzoic acid derivatives. For a detailed synthesis procedure, consultation with a synthetic chemist or a specialized literature search would be necessary.Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C29H20ClNO3. Unfortunately, I couldn’t find specific information about the 3D structure or stereochemistry of this compound. Typically, such information can be obtained through techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Again, specific information about the chemical reactions involving this compound is not readily available. Its reactivity would be determined by functional groups present in the molecule, such as the indole ring, the benzylidene group, and the carboxylic acid group.科学研究应用

Synthesis and Antifungal Activity : A study by Singh and Vedi (2014) discussed the synthesis of a series of novel compounds, including 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid derivatives, for antifungal activity (Singh & Vedi, 2014).

Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline compounds, structurally related to the target compound, with potential as antimicrobial agents, showing effectiveness against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Structural Investigation : Tzimopoulos et al. (2010) investigated the structure of triorganostannyl esters of similar compounds. This research is important for understanding the physicochemical properties and potential applications in coordination chemistry (Tzimopoulos et al., 2010).

Plant Growth Regulators : Research by Harris and Huppatz (1978) explored synthetic routes to derivatives of benzoic acid, including chloro derivatives, for use as plant growth regulators. This indicates potential agricultural applications (Harris & Huppatz, 1978).

Biological Imaging Applications : Nolan et al. (2006) described the synthesis of compounds similar to the target compound for use as fluorescent Zn(II) sensors in biological imaging, demonstrating potential applications in biochemistry and medical imaging (Nolan et al., 2006).

Corrosion Inhibitors : Arrousse et al. (2021) conducted a study on the synthesis of benzoic acid derivatives, examining their efficacy as corrosion inhibitors for mild steel in acidic media. This suggests applications in materials science and engineering (Arrousse et al., 2021).

Antibacterial Activity : Devi et al. (2015) synthesized organosilicon(IV) complexes derived from Schiff bases of benzoic acid derivatives, including compounds structurally similar to the target, showing significant antibacterial activity (Devi et al., 2015).

安全和危害

The safety and hazards associated with this compound are not specifically mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken while handling it to avoid any potential hazards.

未来方向

The compound’s role as an AMPK activator suggests that it could have potential applications in the field of metabolic diseases, where regulation of cellular energy homeostasis is crucial. However, further research would be necessary to explore these possibilities.

Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, especially regarding the synthesis and chemical reactions, consultation with a specialist or a more in-depth literature search would be necessary.

属性

IUPAC Name |

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOVHROVFJFAH-CYYJNZCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)